molecular formula C11H11NO B3360521 1H-Pyrrole, 1-(2-methoxyphenyl)- CAS No. 89096-73-1

1H-Pyrrole, 1-(2-methoxyphenyl)-

Cat. No. B3360521
CAS RN: 89096-73-1
M. Wt: 173.21 g/mol
InChI Key: RYGWXDNFNRUJFK-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 1-(2-methoxyphenyl)-” is a chemical compound with the empirical formula C19H28NOP . It is also known as cataCXium® POMetB . This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of “1H-Pyrrole, 1-(2-methoxyphenyl)-” and its analogs has been discussed in various studies . For instance, one study discussed the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a related compound, using two different methods .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 1-(2-methoxyphenyl)-” can be represented by the SMILES string COc1ccccc1-n2cccc2P(C(C)(C)C)C(C)(C)C . The InChI key for this compound is JALZQSOGOMZLEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Pyrrole, 1-(2-methoxyphenyl)-” is 317.41 . The compound is known to be suitable for asymmetric synthesis and Buchwald-Hartwig cross coupling reaction .

Future Directions

Research on “1H-Pyrrole, 1-(2-methoxyphenyl)-” and its derivatives is ongoing, with a focus on their potential applications in medicinal chemistry . For instance, unsymmetrical N,N′-diaryl ureas are being studied for their potential as anticancer drugs .

properties

IUPAC Name

1-(2-methoxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGWXDNFNRUJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406118
Record name 1H-Pyrrole, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 1-(2-methoxyphenyl)-

CAS RN

89096-73-1
Record name 1H-Pyrrole, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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